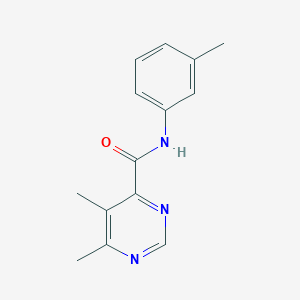![molecular formula C10H15N3O B2948545 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea CAS No. 164648-47-9](/img/structure/B2948545.png)
1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea” is a chemical compound with the molecular weight of 193.25 . It is a powder form substance and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea” is characterized by the presence of an urea group and a phenyl group attached to a central carbon atom . The InChI code for this compound is "1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14)" .Physical And Chemical Properties Analysis
“1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea” is a solid substance with a density of 1.065 g/mL at 25 °C . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Corrosion Inhibition
Research has identified Schiff base compounds derived from aminomethylphenyl and other agents as effective corrosion inhibitors. A study by Emregül and Hayvalı (2006) found that a Schiff base derived from phenazone and vanillin significantly retards the corrosion rate of steel in acidic environments, suggesting potential applications in protecting metal surfaces (Emregül & Hayvalı, 2006).
Fluorescence Enhancement
Yang, Chiou, and Liau (2002) reported on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, termed the "amino conjugation effect." This finding highlights the potential for developing materials with improved optical properties for applications in sensing, imaging, and light-emitting devices (Yang, Chiou, & Liau, 2002).
Electroluminescence
Doi et al. (2003) designed and synthesized a novel class of color-tunable emitting amorphous molecular materials with bipolar character. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them excellent candidates for organic electroluminescent (EL) devices (Doi et al., 2003).
OLED Materials
Wazzan and Irfan (2019) explored the structural, optoelectronic, and charge transport properties of certain Pechmann dyes for potential use as efficient materials for organic light-emitting diodes (OLEDs). Their research provides insights into the development of p-type materials for enhanced OLED performance (Wazzan & Irfan, 2019).
Nonlinear Optical Absorption
Rahulan et al. (2014) synthesized novel chalcone derivative compounds and investigated their third-order nonlinear optical properties. The compounds exhibited potential as optical limiters, indicating applications in optical device technologies (Rahulan et al., 2014).
Safety and Hazards
This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFADSRZLRVIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2948463.png)

![2-(2,4-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2948466.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948470.png)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2948471.png)
![2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid](/img/structure/B2948472.png)

![6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2948475.png)

![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)
![2-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2948480.png)
![2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2948483.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2948484.png)